molecular formula C20H14O2 B073656 [1,1'-Binaphthalene]-4,4'-diol CAS No. 1446-34-0

[1,1'-Binaphthalene]-4,4'-diol

Cat. No.: B073656
CAS No.: 1446-34-0
M. Wt: 286.3 g/mol
InChI Key: VSFRAZDVMIDFOM-UHFFFAOYSA-N
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Description

[1,1'-Binaphthalene]-4,4'-diol is an organic compound that belongs to the class of naphthols It is characterized by the presence of two hydroxyl groups attached to naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1'-Binaphthalene]-4,4'-diol typically involves the reaction of naphthalene derivatives under specific conditions. One common method is the Friedel-Crafts alkylation of naphthalene with a hydroxyl-substituted naphthalene derivative. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

[1,1'-Binaphthalene]-4,4'-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenes.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

[1,1'-Binaphthalene]-4,4'-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1'-Binaphthalene]-4,4'-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthol: A simpler naphthol derivative with one hydroxyl group.

    2-Naphthol: Another naphthol derivative with the hydroxyl group at a different position.

    4-Hydroxy-1-naphthaldehyde: A compound with a hydroxyl and an aldehyde group on the naphthalene ring.

Uniqueness

[1,1'-Binaphthalene]-4,4'-diol is unique due to the presence of two hydroxyl groups on different naphthalene rings, which imparts distinct chemical and physical properties

Properties

CAS No.

1446-34-0

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

4-(4-hydroxynaphthalen-1-yl)naphthalen-1-ol

InChI

InChI=1S/C20H14O2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12,21-22H

InChI Key

VSFRAZDVMIDFOM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)C3=CC=C(C4=CC=CC=C43)O

Origin of Product

United States

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